molecular formula C22H26N4O3S B2725310 N-(4-BUTOXYPHENYL)-4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDINE-1-CARBOXAMIDE CAS No. 1448064-17-2

N-(4-BUTOXYPHENYL)-4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDINE-1-CARBOXAMIDE

Cat. No.: B2725310
CAS No.: 1448064-17-2
M. Wt: 426.54
InChI Key: IFKWHZNBAKZQKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Butoxyphenyl)-4-[5-(Thiophen-3-yl)-1,3,4-Oxadiazol-2-yl]Piperidine-1-Carboxamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core linked to a thiophen-3-yl substituent and a piperidine carboxamide group.

Properties

IUPAC Name

N-(4-butoxyphenyl)-4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S/c1-2-3-13-28-19-6-4-18(5-7-19)23-22(27)26-11-8-16(9-12-26)20-24-25-21(29-20)17-10-14-30-15-17/h4-7,10,14-16H,2-3,8-9,11-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKWHZNBAKZQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)C3=NN=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BUTOXYPHENYL)-4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDINE-1-CARBOXAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Formation of the Piperidine Carboxamide: This step involves the reaction of the oxadiazole-thiophene intermediate with a piperidine derivative, often under amide coupling conditions using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the oxadiazole ring or the piperidine moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or KMnO4.

    Reduction: Reagents such as LiAlH4 or NaBH4.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reaction conditions but could include oxidized or reduced forms of the compound, or substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

The chemical formula for N-(4-butoxyphenyl)-4-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is C22H26N4O3SC_{22}H_{26}N_{4}O_{3}S, with a molecular weight of approximately 414.54 g/mol. The synthesis typically involves multi-step organic reactions that include the formation of the piperidine core and the introduction of the oxadiazole and thiophene moieties.

Antibacterial Activity

Research has indicated that compounds featuring piperidine and oxadiazole structures exhibit notable antibacterial properties. In particular, derivatives similar to N-(4-butoxyphenyl)-4-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine have been evaluated against various bacterial strains. Studies show a range of effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play critical roles in various physiological processes and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections .

Anticancer Potential

Preliminary studies suggest that compounds with similar structural features may possess anticancer properties. The presence of the oxadiazole moiety is particularly noted for its ability to interact with biological targets involved in cancer cell proliferation .

Neurological Disorders

Given its structural characteristics, N-(4-butoxyphenyl)-4-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine may have applications in treating neurological disorders. Compounds with piperidine structures have been associated with anesthetic effects and modulation of neurotransmitter systems .

Diabetes Management

The compound's potential hypoglycemic effects make it a candidate for diabetes management strategies. Research indicates that similar compounds can influence insulin secretion and glucose metabolism .

Case Studies and Research Findings

Study ReferenceFocusFindings
Sanchez-Sancho et al., 1998Synthesis of piperidine derivativesIdentified anesthetic activity and glucose control properties .
Nithiya et al., 2011Pharmacological evaluationDemonstrated antibacterial and enzyme inhibitory activities .
Aziz-ur-Rehman et al., 2011Antibacterial propertiesShowed effectiveness against multiple bacterial strains .

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole and thiophene rings could play a role in binding to these targets, while the piperidine moiety might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key structural motifs with other 1,3,4-oxadiazole derivatives, enabling comparative analysis of substituent effects on physicochemical and biological properties. Below is a detailed comparison with two analogs, LMM5 and LMM11 , from published research (Table 1) .

Table 1: Structural and Functional Comparison

Compound Name 1,3,4-Oxadiazole Substituent Aromatic Group Additional Features Antifungal Activity (vs. Fluconazole)
N-(4-Butoxyphenyl)-4-[5-(Thiophen-3-yl)-1,3,4-Oxadiazol-2-yl]Piperidine-1-Carboxamide Thiophen-3-yl 4-Butoxyphenyl Piperidine carboxamide Not reported in cited studies
LMM5 4-Methoxyphenyl Benzyl(methyl)sulfamoyl Sulfamoyl benzamide Moderate activity
LMM11 Furan-2-yl Cyclohexyl(ethyl)sulfamoyl Sulfamoyl benzamide Higher activity than LMM5

Key Structural Differences and Implications

1,3,4-Oxadiazole Substituents :

  • Thiophen-3-yl (Target Compound): The sulfur atom in thiophene may enhance electron delocalization and hydrophobic interactions compared to oxygen-containing furan (LMM11) or methoxyphenyl (LMM5). This could improve binding to cytochrome P450 enzymes or fungal membrane targets .
  • Furan-2-yl (LMM11) and 4-Methoxyphenyl (LMM5): Oxygen-rich groups may favor hydrogen bonding but reduce lipid solubility relative to thiophene.

LMM5 and LMM11 feature sulfamoyl benzamide moieties, which are absent in the target compound. Sulfamoyl groups are known to improve solubility and antifungal efficacy by mimicking natural substrates .

The thiophene variant may exhibit unique activity profiles due to sulfur’s polarizability.

Research Findings and Hypotheses

  • Solubility and Formulation : LMM5 and LMM11 require solubilization with DMSO and Pluronic F-127, indicating hydrophobicity . The target compound’s butoxyphenyl group may necessitate similar formulation strategies.
  • Target Specificity : The absence of sulfamoyl groups in the target compound suggests divergent mechanisms of action compared to LMM5/LMM11, possibly targeting fungal efflux pumps or chitin synthesis.
  • Synthetic Accessibility : Piperidine carboxamide moieties (as in the target compound) are synthetically versatile, enabling rapid derivatization for structure-activity relationship (SAR) studies.

Biological Activity

N-(4-Butoxyphenyl)-4-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial and enzyme inhibitory effects, and discusses relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C21H23N3O2S\text{C}_{21}\text{H}_{23}\text{N}_3\text{O}_2\text{S}

It features a piperidine ring substituted with a butoxyphenyl group and a thiophene-containing oxadiazole moiety. This unique structure is believed to contribute to its biological activity.

1. Antibacterial Activity

Recent studies have shown that compounds containing the 1,3,4-oxadiazole and piperidine moieties exhibit varying degrees of antibacterial activity. For instance, a synthesized series of similar compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects on other bacterial strains .

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other tested strainsWeak to Moderate

2. Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. The presence of the oxadiazole moiety is linked to strong AChE inhibition, which is crucial for treating neurodegenerative diseases like Alzheimer's . Additionally, the compound showed significant urease inhibition, which may have implications for treating infections caused by urease-producing bacteria.

Enzyme Inhibition Activity
Acetylcholinesterase (AChE)Strong
UreaseStrong

Study 1: Synthesis and Characterization

In a study focusing on the synthesis of various 1,3,4-oxadiazole derivatives, it was found that modifications on the piperidine ring significantly influenced biological activity. The synthesized compounds were characterized using spectral data (NMR, IR) and were subjected to biological assays demonstrating their potential as antibacterial agents .

Study 2: Docking Studies

Molecular docking studies have elucidated the interactions between these compounds and target proteins. The docking results indicated that this compound binds effectively with active sites of enzymes like AChE and urease, which supports its role as an inhibitor .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how do reaction conditions influence yield?

  • Methodological Answer : A two-step approach is typically employed: (1) Formation of the 1,3,4-oxadiazole ring via cyclization of a thiohydrazide intermediate, followed by (2) coupling with the piperidine-carboxamide moiety. Key parameters include:
  • Catalyst selection : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation .
  • Temperature control : Cyclization reactions often require reflux in anhydrous solvents like THF or DMF .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the pure product.
    Table 1 : Hypothetical yield optimization based on analogous syntheses:
Reaction StepSolventCatalystYield (%)
Oxadiazole formationDMF-65–70
Amide couplingDCMEDC/HOBt75–80

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .
  • NMR :
  • ¹H NMR : Look for piperidine protons (δ 1.5–3.0 ppm) and thiophene aromatic signals (δ 7.0–7.5 ppm) .
  • ¹³C NMR : Confirm the oxadiazole ring (δ 160–170 ppm) and carboxamide carbonyl (δ ~170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance purity and yield?

  • Methodological Answer :
  • Initiator concentration : For radical-initiated cyclization (e.g., oxadiazole formation), optimize ammonium persulfate (APS) concentrations (e.g., 1–3 mol% relative to monomers) to balance reaction rate and byproduct formation .
  • Solvent polarity : Use aprotic polar solvents (e.g., DMF) to stabilize transition states during cyclization .
  • Workup protocols : Implement aqueous washes (e.g., NaHCO₃) to remove unreacted acidic intermediates .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Comparative assays : Replicate studies using standardized protocols (e.g., enzyme inhibition assays with positive controls) to isolate variables like solvent effects (DMSO vs. saline) .
  • Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., butoxy group length, thiophene position) and correlate changes with activity trends .
    Table 2 : Example SAR for analogous compounds:
SubstituentBiological Activity (IC₅₀, μM)
4-butoxyphenyl12.3 ± 1.2
4-methoxyphenyl18.7 ± 2.1

Q. What are critical considerations for formulating stable compounds for in vivo studies?

  • Methodological Answer :
  • Solubility enhancement : Use co-solvents (e.g., PEG 400) or liposomal encapsulation to improve aqueous solubility .
  • Storage conditions : Store at –20°C in sealed, amber vials to prevent photodegradation and hydrolysis .
  • Stability testing : Monitor degradation via HPLC under physiological pH (7.4) and temperature (37°C) over 72 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.